molecular formula C11H15NO3 B2598460 2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid CAS No. 60026-08-6

2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid

Cat. No.: B2598460
CAS No.: 60026-08-6
M. Wt: 209.245
InChI Key: ZRGWPEFIQVEQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid is a compound that features a pyrrole ring substituted with a formyl group and a methylpentanoic acid chain Pyrrole derivatives are known for their diverse biological activities and are found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid can be achieved through several methods. One common approach involves the reaction of 2-formylpyrrole with a suitable alkylating agent to introduce the methylpentanoic acid chain. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(2-carboxy-1H-pyrrol-1-yl)-3-methylpentanoic acid.

    Reduction: 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-3-methylpentanoic acid.

    Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-formyl-1H-pyrrol-1-yl)butanoic acid
  • 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid
  • 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile

Uniqueness

2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylpentanoic acid chain differentiates it from other formylpyrrole derivatives, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.

Properties

IUPAC Name

2-(2-formylpyrrol-1-yl)-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-8(2)10(11(14)15)12-6-4-5-9(12)7-13/h4-8,10H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGWPEFIQVEQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N1C=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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